molecular formula C22H20Cl2N2O2 B12003792 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide CAS No. 328922-22-1

4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide

Cat. No.: B12003792
CAS No.: 328922-22-1
M. Wt: 415.3 g/mol
InChI Key: KLIRWJWBKPHESD-DHRITJCHSA-N
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Description

4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is a hydrazone derivative featuring a benzohydrazide core substituted with a tert-butyl group at the para position and an (E)-configured Schiff base linkage to a 5-(3,4-dichlorophenyl)furan-2-yl moiety. Its structure is characterized by a planar hydrazone backbone, which facilitates π-π stacking and dipole interactions in crystal packing, as observed in analogous compounds .

Properties

CAS No.

328922-22-1

Molecular Formula

C22H20Cl2N2O2

Molecular Weight

415.3 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C22H20Cl2N2O2/c1-22(2,3)16-7-4-14(5-8-16)21(27)26-25-13-17-9-11-20(28-17)15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,26,27)/b25-13+

InChI Key

KLIRWJWBKPHESD-DHRITJCHSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation of 4-tert-butyl benzohydrazide with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several benzohydrazide derivatives, differing primarily in the substituents on the aryl and heterocyclic rings. Key comparisons include:

Compound Name Substituents on Aryl/Heterocycle Key Properties/Activities Reference
4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide (Target) 3,4-dichlorophenyl, furan-2-yl Potential α-amylase inhibition (inferred from similar compounds)
4-tert-butyl-N'-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide (Compound 4+) 4-fluoro-3-methoxyphenyl Crystallizes in monoclinic Pbc2 space group; bond lengths/angles consistent with hydrazides
(Z)-1-(2,4-dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine (SA03) 2,4-dichlorophenyl, thiadiazole Strong α-amylase inhibition (docking score: −8.2 kcal/mol; inhibition: 78.4%)
4-(Butylamino)-N′-[(4-chlorophenyl)methylidene]benzohydrazide (Compound 2f) 4-chlorophenyl Melting point: 162–164°C; HR-MS [M + H]+: 346.1214 (calc.), 346.1212 (exp.)
6-(3,4-dichlorophenyl)-2-methyl-N'-((E)-(3,4,5-trimethoxyphenyl)methylidene)pyridine-3-carbohydrazide (5a) 3,4-dichlorophenyl, pyridine Synthesized via ethanol reflux (yield: 70–98%); potential antibacterial activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding via hydrophobic interactions, while electron-donating groups (e.g., methoxy) improve solubility but may reduce activity .
  • The 3,4-dichlorophenyl group in the target compound likely enhances α-amylase inhibition, as seen in SA03, due to increased steric and electronic complementarity with enzyme active sites .
  • Furan rings contribute to hydrogen bonding, as demonstrated in SA03 and SA07, where furanyl interactions with α-amylase improved inhibitory activity .
Computational and Analytical Tools
  • Crystallography : SHELX software (SHELXL, SHELXS) is widely used for refining hydrazide structures, ensuring accuracy in bond parameters .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts the target compound’s interaction with α-amylase, leveraging its dichlorophenyl and furanyl motifs .

Biological Activity

4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is a synthetic organic compound notable for its diverse biological activities. This compound features a hydrazide functional group and a unique structural arrangement that includes a furan moiety substituted with a dichlorophenyl group, which may enhance its pharmacological profile. Understanding its biological activity is crucial for potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is C22H20Cl2N2O2. The compound's structure can be represented as follows:

  • SMILES : CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
  • InChI : InChI=1S/C22H20Cl2N2O2/c1-22(2,3)16-7-4-14(5-8-16)21(27)26-25-13-17-9-11-20(28-17)15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,26,27)/b25-13+

Table 1: Structural Information

PropertyValue
Molecular FormulaC22H20Cl2N2O2
Molecular Weight414.09 g/mol
SMILESCC(C)(C)C1=CC=C(C=C1)...
InChIInChI=1S/C22H20Cl2N2O2...

Antitumor Activity

Research indicates that compounds with similar structures to 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide exhibit significant antitumor properties. For instance, studies have shown that derivatives of furan compounds can inhibit the proliferation of various cancer cell lines.

In vitro testing on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain furan derivatives possess potent antitumor activity. The mechanisms of action often involve DNA binding and inhibition of DNA-dependent enzymes, which are critical pathways in cancer cell proliferation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related furan derivatives has indicated activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide have been evaluated for their effectiveness against Escherichia coli and Staphylococcus aureus using broth microdilution methods .

The proposed mechanisms for the biological activities of this compound include:

  • DNA Binding : Compounds similar to 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide have been shown to bind to DNA, particularly in the minor groove.
  • Enzyme Inhibition : The hydrazide functional group may play a role in inhibiting specific enzymes involved in cellular proliferation and survival.

Case Studies

A study focusing on the synthesis and biological evaluation of furan derivatives highlighted that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

Compound IDCell LineIC50 (μM)Activity Type
Compound 5A5496.26Antitumor
Compound 6NCI-H3586.48Antitumor
Compound 9HCC82720.46Antitumor

These findings suggest that structural modifications can significantly impact the biological activity of furan-based compounds .

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